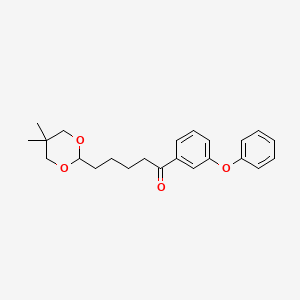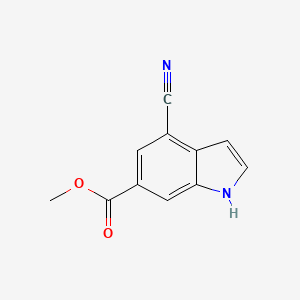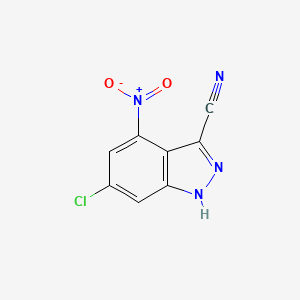
Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate
Übersicht
Beschreibung
Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate is a chemical compound with a molecular weight of 263.32 . It is a white to brown solid .
Synthesis Analysis
The synthesis of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate involves reacting ethyl bromopyruvate and thiourea . The product, Ethyl 2-aminothiazole-4-carboxylate, is then reacted with different aldehydes and ketones to produce the final compound .Molecular Structure Analysis
The InChI code for Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate is 1S/C13H13NO3S/c1-3-17-13(15)12-14-11(8-18-12)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate is a white to brown solid . It has a molecular weight of 263.32 . The compound has a melting point of 196–198 °C .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Studies
Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate derivatives have shown potential in antimicrobial and antioxidant studies. For instance, compounds synthesized with ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates displayed significant antibacterial and antifungal properties, alongside profound antioxidant potential (Raghavendra et al., 2016).
Anti-proliferative Screening Against Cancer Cells
New series of thiazole compounds, including derivatives of ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate, have been tested for their anti-cancer activity, particularly against breast cancer cells. Some of these compounds showed comparable activity to standard treatments like Paclitaxel (Sonar et al., 2020).
Synthesis and Structural Analysis
The synthesis and structure of various derivatives of ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate have been studied extensively. These studies include the reaction of acylaminocyanoesters with specific compounds to form substituted aminothiazoles (Golankiewicz et al., 1985).
Docking Studies and Potential Therapeutic Applications
Compounds synthesized from ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate have been evaluated for their therapeutic potential using docking studies. Some of these compounds exhibited promising results as potential therapeutic targets for diseases such as COVID-19 (Haroon et al., 2021).
Antimicrobial and Antifungal Activities
Derivatives of ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate have also been synthesized and tested for their antimicrobial and antifungal activities, showing varying degrees of efficacy against different bacterial and fungal species (Li-ga, 2015).
Zukünftige Richtungen
The future directions of research on Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate could involve further exploration of its neuroprotective and anti-neuroinflammatory properties . Additionally, the compound could potentially be developed as an antagonist against target UDP-N-acetylmuramate/l-alanine ligase .
Eigenschaften
IUPAC Name |
ethyl 4-(3-methoxyphenyl)-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(15)12-14-11(8-18-12)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICDZGCEUQAHRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene](/img/structure/B1360799.png)
![4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone](/img/structure/B1360800.png)








